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Compound Name: 2,4-Dihydroxy-3-nitropyridine

Cat. No.: B116508 Get Quote

An In-depth Technical Guide to the Physical Properties of 2,4-Dihydroxy-3-nitropyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction
2,4-Dihydroxy-3-nitropyridine, also known by its tautomeric names such as 4-hydroxy-3-

nitro-1H-pyridin-2-one and 3-nitro-2,4-pyridinediol, is a pivotal intermediate in the synthesis of

various pharmaceutical compounds.[1][2] Its utility, particularly in the development of

treatments for cardiovascular diseases, underscores the importance of a thorough

understanding of its physical and chemical characteristics.[1][2] This guide provides a

comprehensive overview of the core physical properties of 2,4-dihydroxy-3-nitropyridine,

offering insights into its structural nuances, spectroscopic profile, and thermal behavior. The

information presented herein is intended to equip researchers and drug development

professionals with the foundational knowledge required for its effective handling,

characterization, and application in synthetic chemistry.

Molecular Structure and Tautomerism
The chemical structure of 2,4-dihydroxy-3-nitropyridine is not static; it exists as a mixture of

tautomers. This phenomenon, common in hydroxypyridines, significantly influences its physical

properties and reactivity.[3] The primary tautomeric forms are the dihydroxy form (2,4-

dihydroxypyridine) and the more stable keto-enol forms (4-hydroxy-2-pyridone and 2-hydroxy-
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4-pyridone). The presence of the nitro group further influences the electronic distribution within

the pyridine ring.

The IUPAC name for the most common tautomer is 4-hydroxy-3-nitro-1H-pyridin-2-one.[4] This

highlights that one of the hydroxyl groups exists predominantly as a ketone.

Caption: Tautomeric equilibrium of 2,4-dihydroxy-3-nitropyridine.

Physicochemical Properties
The fundamental physical and chemical properties of 2,4-dihydroxy-3-nitropyridine are

summarized in the table below. These properties are essential for its identification and for

planning its use in chemical reactions and purification processes.

Property Value Reference(s)

Molecular Formula C₅H₄N₂O₄ [5]

Molecular Weight 156.10 g/mol [5]

Appearance
Light yellow to yellow

crystalline powder
[5][6]

Density 1.7 ± 0.1 g/cm³ [5]

Refractive Index 1.683 [5]

Polar Surface Area 95.2 Å² [5]

XLogP3 0.2 [5]

Thermal Properties and Stability
The thermal behavior of 2,4-dihydroxy-3-nitropyridine is a critical consideration for its safe

handling and storage. There are conflicting reports regarding its melting point, which likely

points to thermal instability.

One source reports a melting point of 265°C with decomposition.[5]
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Another source, a patent, indicates a melting point of 183.85°C as determined by Differential

Scanning Calorimetry (DSC).[1]

Crucially, the latter source issues a caution: this material exhibits a large exothermic reaction at

the onset of melting at 262.62°C.[1] It is therefore recommended not to heat this substance to

within 100°C of this decomposition temperature.[1] This thermal instability is a significant safety

consideration, suggesting that the compound can decompose energetically at elevated

temperatures.

Solubility Profile
Understanding the solubility of 2,4-dihydroxy-3-nitropyridine is vital for selecting appropriate

solvents for synthesis, purification, and analytical procedures.

The compound is reported to be soluble in a range of common organic solvents, including:

Dimethyl Sulfoxide (DMSO)

Acetone

Chloroform

Dichloromethane

Ethyl Acetate[4]

The solubility in these solvents is consistent with its moderately polar structure. For purification

by recrystallization, a solvent system would need to be empirically determined to find conditions

where the compound is soluble at elevated temperatures but sparingly soluble at room or lower

temperatures.

Spectroscopic Profile
The spectroscopic data for 2,4-dihydroxy-3-nitropyridine provides a definitive fingerprint for

its identification and structural confirmation. The data reflects the features of the pyridinone

ring, the hydroxyl/keto groups, and the nitro group.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR spectra are instrumental in elucidating the specific tautomeric form present in

solution. The following data was obtained in DMSO-d₆, a common solvent for NMR analysis.

¹H NMR (500 MHz, DMSO-d₆): The proton spectrum shows distinct signals for the protons

on the pyridine ring and the acidic protons of the hydroxyl/N-H groups.

δ 12.42 (broad singlet, 1H): Likely corresponds to the acidic proton of the enolic hydroxyl

group.

δ 11.87 (singlet, 1H): Can be attributed to the N-H proton of the pyridone tautomer.

δ 7.42 (doublet, J=7.0 Hz, 1H): Aromatic proton on the pyridine ring.

δ 6.00 (doublet, J=7.2 Hz, 1H): The second aromatic proton on the pyridine ring.[5]

¹³C NMR (125 MHz, DMSO-d₆): The carbon spectrum reveals the five distinct carbon

environments in the molecule.

δ 161.3, 156.9, 138.8, 128.2, 98.7: These shifts correspond to the carbons of the

heterocyclic ring, including the carbonyl carbon (typically downfield) and the carbons

bearing the hydroxyl and nitro groups.[5]

Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in the

molecule. The key absorption bands are consistent with the keto-enol tautomeric structure.

3194.9 cm⁻¹: Broad absorption characteristic of O-H stretching, and likely N-H stretching as

well.[1]

1689.2 cm⁻¹: Strong absorption indicative of a C=O (carbonyl) stretching vibration from the

pyridone tautomer.[1]

1616.5 cm⁻¹: Absorption corresponding to C=C stretching within the aromatic ring.[1]
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Additional bands corresponding to N-O stretching of the nitro group are also expected,

typically in the 1550-1500 cm⁻¹ and 1360-1290 cm⁻¹ regions.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

compound.

High-Resolution Mass Spectrometry (HRMS-ESI):

Calculated for C₅H₅N₂O₄ [M+H]⁺: 157.0249

Found: 157.0256[5]

Another source also confirms the [M+H]⁺ ion at m/z 157.[1] This data unequivocally confirms

the molecular formula and molecular weight of the compound.

Experimental Protocols
Synthesis of 2,4-Dihydroxy-3-nitropyridine
The following protocol is adapted from literature procedures for the nitration of 2,4-

dihydroxypyridine.[5]

Materials:

2,4-Dihydroxypyridine

Concentrated Nitric Acid (HNO₃)

Concentrated Sulfuric Acid (H₂SO₄)

Crushed Ice / Deionized Water

Reaction flask (3-necked round bottom flask)

Magnetic stirrer and stir bar

Ice bath

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.echemi.com/products/pd1810101001-2-4-dihydroxy-3-nitropyridine.html
https://patents.google.com/patent/EP0909270B1/en
https://www.benchchem.com/product/b116508?utm_src=pdf-body
https://www.echemi.com/products/pd1810101001-2-4-dihydroxy-3-nitropyridine.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b116508?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Buchner funnel and filter paper

Procedure:

Charge a 100 mL 3-necked round bottom flask with 2,4-dihydroxypyridine (e.g., 9.0 g, 81

mmol).

In an ice bath, cool the flask and slowly add concentrated sulfuric acid (e.g., 30 mL) portion-

wise while stirring, ensuring the temperature is maintained between 0-10°C.

Continue stirring the mixture at room temperature for approximately 40 minutes.

Cool the reaction mixture again to below 5°C using an ice bath.

Slowly add fuming nitric acid (e.g., 4 mL) dropwise over a period of 1 hour, ensuring the

reaction temperature does not exceed 5°C.

After the addition is complete, slowly pour the reaction mixture into a beaker containing cold

deionized water (e.g., 300 mL) or crushed ice, while stirring vigorously. The temperature

should be kept below 5°C during this quenching step.

A precipitate will form. Stir the resulting suspension at ambient temperature for 2 hours to

ensure complete precipitation.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the collected solid thoroughly with cold deionized water (e.g., 100 mL).

Dry the obtained solid under vacuum to yield 2,4-dihydroxy-3-nitropyridine as a solid.

Physicochemical Characterization Workflow
A standard workflow for the characterization of synthesized 2,4-dihydroxy-3-nitropyridine is

outlined below.
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Workflow for Synthesis and Characterization.

Click to download full resolution via product page

Caption: Workflow for Synthesis and Characterization.

Safety and Handling
2,4-Dihydroxy-3-nitropyridine is classified as an irritant. Proper safety precautions must be

observed during its handling and use.

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause

respiratory irritation (H335).[5][7]

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side

shields or goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

[7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from

incompatible substances such as strong oxidizing agents and strong acids.[5]
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Thermal Hazard: As noted, avoid heating the material close to its decomposition temperature

due to a significant exotherm.[1]

Conclusion
2,4-Dihydroxy-3-nitropyridine is a valuable chemical intermediate whose physical properties

are profoundly influenced by keto-enol tautomerism and thermal instability. A comprehensive

understanding of its spectroscopic signature (NMR, IR, MS), solubility, and particularly its

thermal hazards, is essential for its safe and effective use in research and development. The

data and protocols provided in this guide serve as a foundational resource for scientists

working with this compound, enabling accurate characterization and informed handling in the

pursuit of novel pharmaceutical agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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